molecular formula C18H17F2NO6S2 B2925771 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid CAS No. 2309346-10-7

2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid

Cat. No.: B2925771
CAS No.: 2309346-10-7
M. Wt: 445.45
InChI Key: ARSDIGWXQPQPJS-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid, supplied for use in scientific research and development. It is a synthetically derived small molecule with the CAS Registry Number 2309346-10-7 . The compound has a molecular formula of C18H17F2NO6S2 and a molecular weight of 445.5 g/mol . Its structure features a 1,4-thiazepane ring with a fluorine-substituted phenyl group and a 1,1-dioxo sulfone group, which is further connected via a sulfonyl linkage to a 2-fluoro-benzoic acid group . This specific architecture, particularly the presence of the sulfonyl group and the benzoic acid moiety, suggests potential for interesting biochemical interactions and makes it a valuable intermediate for medicinal chemistry and drug discovery projects. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a candidate for high-throughput screening in the identification of novel therapeutic agents. As a research chemical, it is intended for laboratory studies only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use under any circumstances.

Properties

IUPAC Name

2-fluoro-5-[[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]sulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO6S2/c19-15-4-2-1-3-13(15)17-7-8-21(9-10-28(17,24)25)29(26,27)12-5-6-16(20)14(11-12)18(22)23/h1-6,11,17H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSDIGWXQPQPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid typically involves multiple steps, including the formation of the thiazepane ring and the introduction of fluorine atoms. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce fluorine atoms.

    Cyclization reactions: to form the thiazepane ring.

    Sulfonylation reactions: to attach the sulfonyl group to the benzoic acid moiety.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Catalysts: such as palladium or platinum for facilitating reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups.

Chemistry:

    Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules.

Biology:

    Biological probes: The compound can be used as a probe to study biological processes due to its unique chemical properties.

Medicine:

    Drug development:

Industry:

    Material science: The compound’s unique properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and thiazepane ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-containing heterocycles, which are often explored for pharmaceutical applications. Below is a comparative analysis with structurally analogous compounds discussed in the literature:

Table 1: Structural and Spectral Comparison

Compound Name/ID Core Structure Substituents (X, R) Key IR Bands (cm⁻¹) Notable Features
Target Compound Benzoic acid-thiazepane hybrid X = 2-F, R = 2-Fluorophenyl ν(SO₂) ~1350–1300, ν(C=O) ~1680 Dual fluorination; thiazepane ring
Compound [4–6] () Hydrazinecarbothioamide X = H, Cl, Br ν(C=S) 1243–1258, ν(C=O) 1663–1682 Thioamide group; 2,4-difluorophenyl
Compound [7–9] () 1,2,4-Triazole-thione X = H, Cl, Br ν(C=S) 1247–1255, ν(NH) 3278–3414 Thione tautomer; sulfonyl linkage
S-Alkylated Triazoles [10–15] () Alkylated 1,2,4-triazole R = Ph, 4-F-Ph ν(C=O) ~1680, ν(SO₂) ~1350 Enhanced lipophilicity; alkyl chains

Key Findings :

Tautomerism : Unlike triazole-thiones ([7–9]), the thiazepane ring in the target compound precludes tautomeric equilibria, ensuring structural uniformity .

Spectral Signatures : The absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (inferred from [7–9]) confirms the stability of the sulfonyl-thiazepane system over thiol tautomers .

Synthetic Complexity : The thiazepane ring introduces steric challenges absent in simpler triazole derivatives ([10–15]), likely requiring optimized cyclization conditions .

Methodological Considerations

Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELXL for refinement) and multinuclear NMR (¹H, ¹³C, ¹⁹F) . The absence of crystallographic data for the target compound in the provided evidence suggests reliance on spectral comparisons (e.g., IR, MS) with validated analogs ([4–15]) for characterization .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-fluoro-5-{[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]sulfonyl}benzoic acid can be represented as follows:

  • Molecular Formula : C18_{18}H16_{16}F2_{2}N2_{2}O5_{5}S
  • Molecular Weight : 396.39 g/mol

The compound features a sulfonamide group, a thiazepane ring, and multiple fluorine substituents which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the presence of the sulfonyl group is often associated with enhanced antibacterial activity. In vitro evaluations have shown that related compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CBacillus subtilis10

The proposed mechanism of action for compounds similar to this compound involves the inhibition of bacterial enzyme systems essential for cell wall synthesis and metabolism. The sulfonamide moiety may mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting folate metabolism.

Case Study 1: Efficacy Against Resistant Strains

A study published in MDPI evaluated the efficacy of various synthesized compounds against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity even against strains resistant to common antibiotics. This suggests that modifications to the thiazepane or sulfonamide components could enhance efficacy against resistant pathogens .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of similar compounds were assessed using human cell lines. The results indicated varying degrees of cytotoxicity; however, some derivatives displayed selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

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